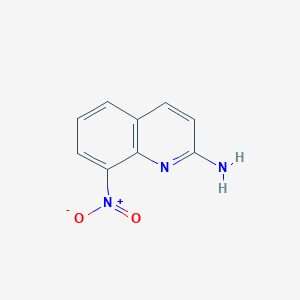

8-Nitroquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXGWWIZRGKLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742656 | |

| Record name | 8-Nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861581-93-3 | |

| Record name | 8-Nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Nitroquinolin-2-amine (CAS 861581-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinolin-2-amine is a fascinating heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry. As a derivative of the quinoline scaffold, it holds significant potential for applications in drug discovery, particularly in the realms of oncology, infectious diseases, and beyond. The presence of both a nitro and an amine group on the quinoline ring system creates a unique electronic and chemical environment, suggesting a rich landscape for chemical modification and biological activity. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, potential biological activities, and safety considerations. While specific experimental data for this compound is limited in current literature, this document leverages the extensive knowledge of its structural analogs to provide expert insights and predictive analysis.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinolines have consistently proven to be a fertile ground for the development of novel therapeutics.[1] Their planar structure allows for intercalation into DNA, and the nitrogen atom can participate in hydrogen bonding, making them versatile interactors with biological macromolecules.

This compound incorporates two key functional groups onto this important scaffold:

-

The Amino Group (at C2): The 2-aminoquinoline moiety is a known pharmacophore. The amino group can act as a hydrogen bond donor and a site for further chemical derivatization, allowing for the fine-tuning of the molecule's properties.

-

The Nitro Group (at C8): The 8-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. It can also be a key site for metabolic activation, particularly in hypoxic environments such as those found in solid tumors, or a precursor for the synthesis of the corresponding 8-aminoquinoline.

The combination of these features in this compound suggests its potential as a valuable building block for the synthesis of more complex molecules or as a biologically active agent in its own right.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely two-step synthesis would begin with the nitration of 2-chloroquinoline, followed by nucleophilic aromatic substitution with ammonia, and finally, a selective reduction. A more direct, yet potentially less selective, route would be the nitration of 2-aminoquinoline. However, the amino group is highly activating and can lead to a mixture of products. A more controlled and industrially scalable approach is outlined below.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: A Predictive Methodology

-

Nitration of 2-Chloroquinoline:

-

To a stirred solution of 2-chloroquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-8-nitroquinoline.

-

-

Amination of 2-Chloro-8-nitroquinoline:

-

2-Chloro-8-nitroquinoline is heated with aqueous ammonia or ammonium hydroxide in a sealed vessel at a temperature typically ranging from 150-200 °C.

-

After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value/Prediction | Source/Basis |

| CAS Number | 861581-93-3 | |

| Molecular Formula | C₉H₇N₃O₂ | Supplier Data |

| Molecular Weight | 189.17 g/mol | Supplier Data |

| Appearance | Predicted to be a yellow to orange solid | Analogy with other nitroquinolines |

| Melting Point | Not available | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General characteristics of similar heterocyclic compounds |

| pKa | Predicted to have a basic pKa due to the amino group and the quinoline nitrogen | Chemical structure |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons closest to the electron-withdrawing nitro group will be shifted downfield. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approx. 110-150 ppm). The carbon attached to the nitro group (C8) and the carbon attached to the amino group (C2) will show characteristic shifts.

-

FT-IR: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=C/C=N stretching of the quinoline ring.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the quinoline ring.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

The quinoline scaffold is present in several anticancer drugs. Furthermore, nitroaromatic compounds are known to be selectively toxic to hypoxic tumor cells. It is hypothesized that this compound could act as a bioreductive prodrug.

Figure 2: Hypothetical mechanism of action as a bioreductive anticancer agent.

This proposed mechanism suggests that under the hypoxic conditions characteristic of solid tumors, nitroreductase enzymes could reduce the nitro group of this compound to a reactive nitro radical anion. This species could then lead to the generation of cytotoxic reactive nitrogen species, causing DNA damage and inducing apoptosis in cancer cells.

Antimicrobial and Antiprotozoal Activity

Quinoline derivatives have a long history as antimicrobial and antiprotozoal agents.[2] Nitroxoline (8-hydroxy-5-nitroquinoline) is an established urinary tract antiseptic.[3] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV. It is plausible that this compound could exhibit similar activity.

Furthermore, 8-nitroquinolin-2(1H)-ones have been investigated as antikinetoplastid molecules, suggesting that this compound could be a valuable starting point for the development of new treatments for diseases like leishmaniasis and trypanosomiasis.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for the closely related compound 8-nitroquinoline should be considered as a baseline.

GHS Hazard Classification (Inferred from 8-Nitroquinoline):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Carcinogenicity (Category 2): Suspected of causing cancer.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a compound with significant untapped potential. Its unique combination of a privileged quinoline scaffold with electron-withdrawing and electron-donating functional groups makes it a highly attractive target for further investigation. While the current body of literature on this specific molecule is sparse, the wealth of data on related compounds provides a strong rationale for its exploration in several key therapeutic areas.

Future research should focus on:

-

Development and optimization of a reliable synthetic route.

-

Full physicochemical and spectroscopic characterization.

-

In vitro screening for anticancer, antimicrobial, and antiprotozoal activities.

-

Computational studies to predict its biological targets and reactivity.

As our understanding of this molecule and its derivatives grows, this compound may prove to be a valuable addition to the arsenal of medicinal chemists and drug discovery professionals.

References

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. (2018).

- (PDF)

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline

- 8-Nitroquinoline 607-35-2 wiki.

- Method for preparing 2-methyl-8-aminoquinoline

- 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem.

- 2-Amino-8-quinolinol = 98.0 GC 70125-16-5 - Sigma-Aldrich.

- (PDF)

- Derivatives (halogen, nitro and amino)

- 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology.

- Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PubMed. (2018).

- Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed.

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC - NIH.

- Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine - RSC Publishing.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchG

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchG

- A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analy - Benchchem.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.

- 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem.

- Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 4. Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Nitroquinolin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity on 8-Nitroquinolin-2-amine

As a Senior Application Scientist, it is imperative to commence this technical guide by addressing the current landscape of publicly available data for this compound (CAS Number: 861581-93-3). A comprehensive search of prominent chemical databases, including PubChem, and the broader scientific literature reveals a significant scarcity of experimentally determined physicochemical data for this specific compound. This guide, therefore, adopts a dual strategy: firstly, to transparently acknowledge this data gap, and secondly, to provide a robust, scientifically-grounded framework of predicted properties, a plausible synthetic route, and an analysis of expected spectroscopic characteristics. This approach is designed to empower researchers with the foundational knowledge required to synthesize, characterize, and evaluate the potential of this compound in their research and development endeavors.

Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides a valuable first look at the likely physicochemical properties of this compound. The following table summarizes key predicted parameters, which are crucial for anticipating the compound's behavior in biological and chemical systems. These predictions are derived from established algorithms and comparative analysis with structurally related compounds like 8-Nitroquinoline and various aminoquinolines.

| Property | Predicted Value | Scientific Rationale and Implications |

| Molecular Formula | C₉H₇N₃O₂ | The presence of three nitrogen atoms and two oxygen atoms suggests potential for hydrogen bonding and polar interactions, influencing solubility and receptor binding. |

| Molecular Weight | 189.17 g/mol | This moderate molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. |

| pKa (Most Basic) | 3.5 - 4.5 | The quinoline nitrogen is the most basic site. The electron-withdrawing nitro group at the 8-position is expected to significantly decrease the basicity compared to unsubstituted 2-aminoquinoline. This pKa will dictate the ionization state at physiological pH, impacting solubility and membrane permeability. |

| LogP | 1.8 - 2.5 | The presence of both a polar amino group and a lipophilic nitro-aromatic system results in a predicted LogP in this range, suggesting moderate lipophilicity. This balance is often sought in drug candidates to achieve adequate membrane permeability and aqueous solubility. |

| Aqueous Solubility | Poor to Moderate | The aromatic nature and the nitro group contribute to low aqueous solubility. However, the amino group and the possibility of salt formation at acidic pH could enhance solubility. Many nitroaromatic compounds exhibit poor water solubility[1]. |

| Hydrogen Bond Donors | 1 (from the amine) | The primary amine is a hydrogen bond donor, crucial for interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (2 from nitro, 2 from ring nitrogens) | The nitro group and the quinoline nitrogens act as hydrogen bond acceptors, contributing to the compound's interaction profile. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available precursors. A plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r_) of a suitable leaving group at the 2-position of an 8-nitroquinoline scaffold. A common and effective strategy for introducing an amino group at this position is the amination of a 2-chloroquinoline derivative.

The proposed two-step synthesis is outlined below:

Step 1: Nitration of 2-Chloroquinoline. The commercially available 2-chloroquinoline can be nitrated to introduce the nitro group at the 8-position. This reaction typically proceeds via electrophilic aromatic substitution.

Step 2: Amination of 2-Chloro-8-nitroquinoline. The resulting 2-chloro-8-nitroquinoline can then undergo nucleophilic aromatic substitution with an ammonia source to yield the final product, this compound.

Experimental Considerations:

-

Nitration: The nitration of quinoline derivatives can lead to a mixture of isomers. Careful control of reaction conditions (temperature, reaction time) and purification by chromatography are crucial to isolate the desired 8-nitro isomer.

-

Amination: The amination of 2-chloroquinolines can be facilitated by the presence of an electron-withdrawing group on the ring, such as the nitro group in this case, which activates the ring towards nucleophilic attack. The reaction may require elevated temperatures and pressure.

Expected Spectroscopic Profile

A thorough spectroscopic characterization is essential for the unambiguous identification of this compound. Based on the analysis of related compounds, the following spectral features are anticipated:

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electronic effects of the amino and nitro groups. The protons on the pyridine ring will likely appear at a lower field (higher ppm) than those on the benzene ring. The NH₂ protons will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.

13C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atoms attached to the nitrogen and nitro groups will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the nitro-substituted quinoline system. Nitroaromatic compounds typically show strong absorption in the UV region[2]. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to 8-nitroquinoline.

Structure-Activity Relationship (SAR) Insights and Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic properties.

-

Antimalarial Potential: The 4-aminoquinoline core is central to the structure of several antimalarial drugs, including chloroquine. While this compound is a 2-aminoquinoline, the general scaffold suggests that it could be explored for antimalarial activity.

-

Anticancer Activity: Nitroaromatic compounds have been investigated as potential anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors[3]. The combination of the quinoline nucleus and a nitro group makes this compound an interesting candidate for anticancer drug discovery programs.

-

Antibacterial and Antifungal Properties: Quinolone and quinoline derivatives are known for their broad-spectrum antimicrobial activities. The specific substitution pattern of this compound could confer unique antimicrobial properties.

The amino group at the 2-position provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an under-explored region of chemical space within the medicinally significant quinoline family. This technical guide, by providing a framework of predicted physicochemical properties, a plausible synthetic strategy, and an analysis of expected spectroscopic features, aims to catalyze further research into this intriguing molecule. The insights provided herein should serve as a valuable starting point for researchers and drug development professionals seeking to unlock the potential of novel quinoline-based therapeutic agents.

References

-

PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

FooDB. Showing Compound 2-Aminoquinoline (FDB012467). [Link]

-

MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

-

IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

-

PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]

Sources

Strategic Overview: The Nucleophilic Aromatic Substitution Approach

An In-depth Technical Guide to the Synthesis of 8-Nitroquinolin-2-amine from 2-Chloro-8-nitroquinoline

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.

The conversion of 2-chloro-8-nitroquinoline to this compound is a classic example of nucleophilic aromatic substitution (SNAr). This strategy is predicated on the electronic properties of the quinoline scaffold, which is rendered susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing group.

The Decisive Role of the Nitro Group

The success of this synthesis hinges on the activating effect of the nitro (-NO₂) group at the C8 position. The nitro group exerts a powerful electron-withdrawing influence through both inductive and resonance effects. This effect is transmitted throughout the aromatic system, significantly reducing electron density at the C2 and C4 positions. This induced electrophilicity at the C2 position makes it a prime target for attack by a nucleophile, such as ammonia.[1][2]

The reaction proceeds via an addition-elimination pathway. Ammonia, the nucleophile, attacks the electron-deficient C2 carbon, transiently breaking the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. The subsequent expulsion of the chloride leaving group restores the aromatic system, yielding the final 2-amino product.

Experimental Protocol

This protocol details a representative procedure for the amination of 2-chloro-8-nitroquinoline. Due to the use of ammonia under high pressure and temperature, this procedure must be conducted in a properly certified and maintained pressure vessel (autoclave) behind a blast shield.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Chloro-8-nitroquinoline | High-pressure autoclave with stirrer |

| Concentrated Ammonium Hydroxide (28-30%) | Heating mantle with temperature controller |

| Ethanol (optional solvent) | Buchner funnel and vacuum flask |

| Deionized Water | Recrystallization glassware |

| Celite or filter aid | pH paper |

| Standard laboratory glassware | Magnetic stirrer and hotplate |

Reaction Parameters

| Parameter | Value/Condition | Justification |

| Stoichiometry | Large excess of Ammonia | Drives the reaction to completion by Le Chatelier's principle and minimizes side reactions.[3] |

| Solvent | Aqueous Ammonia / Ethanol | Ethanol can be used as a co-solvent to improve the solubility of the starting material. |

| Temperature | 160-180 °C | Provides sufficient thermal energy to overcome the activation energy barrier of the SNAr reaction. |

| Pressure | Autogenous (typically 10-15 bar) | Pressure is generated by heating the sealed vessel containing ammonia solution. |

| Reaction Time | 8-12 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC or LC-MS if possible. |

Step-by-Step Procedure

-

Vessel Charging : In a suitable beaker, dissolve 2-chloro-8-nitroquinoline (1.0 eq) in a minimal amount of ethanol (if used). Transfer this solution to the autoclave liner.

-

Ammonia Addition : In a well-ventilated chemical fume hood, carefully add a large excess of concentrated ammonium hydroxide (e.g., 20-30 eq) to the autoclave liner.

-

Assembly : Securely seal the autoclave according to the manufacturer's instructions. Ensure all fittings are correctly tightened. Place the assembled autoclave inside a heating mantle behind a blast shield.

-

Reaction : Begin stirring and slowly heat the vessel to the target temperature (160-180 °C). The internal pressure will rise as the temperature increases. Hold at the target temperature for 8-12 hours.

-

Cool Down : Turn off the heating and allow the autoclave to cool completely to room temperature (overnight is recommended). Crucially, do not attempt to open the vessel while it is hot or under pressure.

-

Work-up : Once at room temperature, carefully vent any residual ammonia pressure inside a fume hood. Open the vessel and transfer the resulting suspension to a beaker.

-

Isolation : Isolate the crude product by vacuum filtration through a Buchner funnel. A yellow to orange solid is expected.

-

Washing : Wash the filter cake thoroughly with deionized water to remove excess ammonia and ammonium salts. Continue washing until the filtrate is neutral (pH ~7).

-

Drying : Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR Spectroscopy : Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful substitution. The expected molecular ion peak for C₉H₇N₃O₂ would be approximately 189.05 m/z.

-

Infrared (IR) Spectroscopy : Will show characteristic stretches for the N-H bonds of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches for the nitro group (around 1520 and 1340 cm⁻¹).

Critical Safety Considerations

This synthesis involves hazardous materials and high-pressure conditions. Adherence to strict safety protocols is mandatory.

-

Reagent Hazards :

-

2-Chloro-8-nitroquinoline : Handle with care, avoiding skin and eye contact. It should be considered a potential irritant.[4]

-

Ammonia : A toxic and corrosive gas with a pungent odor.[5] High concentrations can cause severe respiratory damage.[6] All handling of concentrated ammonium hydroxide and venting of the reactor must be performed in a certified chemical fume hood.[6]

-

-

Operational Hazards :

-

High Pressure : The primary hazard is the use of a high-pressure autoclave. The vessel must be rated for the expected temperatures and pressures of the reaction. Regular inspection and maintenance are essential. Always operate behind a certified blast shield.

-

Thermal Hazards : Use appropriate thermal protection when handling the heated autoclave.

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles and a face shield are required at all times.

-

Gloves : Wear chemically resistant gloves (e.g., butyl rubber) when handling reagents.[5]

-

Lab Coat : A flame-resistant lab coat is mandatory.

-

Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible.[7]

-

By following this guide, researchers can safely and efficiently synthesize this compound. The principles outlined here are foundational for the broader application of SNAr reactions in the synthesis of functionalized heterocyclic compounds.

References

-

PrepChem. Preparation of 8-nitroquinoline. Available from: [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

- Google Patents. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Kowalski, P., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1749. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]

-

Allery Chemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. Available from: [Link]

-

Ben Naman. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

ResearchGate. (PDF) 8-Nitroquinoline. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

National Institutes of Health. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link]

-

PubChem. 8-Nitroquinoline. Available from: [Link]

Sources

- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. CCOHS: Ammonia [ccohs.ca]

- 6. What Safety Precautions Should Be Taken When Handling Ammonia Gas? [steelmangas.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

Spectroscopic Profile of 8-Nitroquinolin-2-amine: A Technical Guide for Researchers

Introduction

8-Nitroquinolin-2-amine (CAS 861581-93-3) is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a common motif in a wide array of biologically active compounds, and the introduction of a nitro group at the 8-position and an amine group at the 2-position is expected to substantially modulate its electronic properties and potential as a synthetic building block. Accurate spectroscopic characterization is the cornerstone of any research involving novel compounds, ensuring structural integrity, purity, and providing a foundation for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in the public domain for this specific molecule, this document synthesizes established spectroscopic principles with data from closely related analogs, such as 8-nitroquinoline and various aminoquinolines, to present a robust analytical profile.[2][3][4][5] The protocols and interpretations herein are designed to empower researchers in drug development and chemical synthesis to confidently characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons on the quinoline ring system and the protons of the amine group. The chemical shifts are heavily influenced by the electron-donating nature of the amine group and the strong electron-withdrawing effect of the nitro group. Aromatic protons typically appear in the range of 7-9 ppm.[6]

Key Interpretive Insights:

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration. This is due to hydrogen bonding and exchange with trace amounts of water.

-

Quinoline Ring Protons: The protons on the pyridine ring (positions 3 and 4) and the benzene ring (positions 5, 6, and 7) will appear as doublets or multiplets, with coupling constants characteristic of ortho, meta, and para relationships. The strong deshielding effect of the nitro group at position 8 will likely cause the proton at position 7 to have a downfield chemical shift. Conversely, the electron-donating amine group at position 2 will shield the proton at position 3.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

| H-3 | ~6.8 - 7.2 | Doublet |

| H-4 | ~7.8 - 8.2 | Doublet |

| H-5 | ~7.4 - 7.8 | Multiplet |

| H-6 | ~7.2 - 7.6 | Multiplet |

| H-7 | ~7.9 - 8.3 | Multiplet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts will be significantly affected by the attached functional groups.

Key Interpretive Insights:

-

C-2: The carbon bearing the amine group will be significantly shielded and appear at a lower chemical shift compared to an unsubstituted quinoline.

-

C-8: The carbon attached to the nitro group will be deshielded, appearing at a higher chemical shift.

-

Other Carbons: The remaining carbon signals will be influenced by the combined electronic effects of the two substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~135 - 140 |

| C-4a | ~145 - 150 |

| C-5 | ~120 - 125 |

| C-6 | ~125 - 130 |

| C-7 | ~120 - 125 |

| C-8 | ~140 - 145 |

| C-8a | ~140 - 145 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.[7]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine groups to better resolve the N-H protons.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Angle: 30°.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Angle: 30°.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H stretches of the amine, the N-O stretches of the nitro group, and the C=C/C=N stretches of the quinoline ring.

Key Interpretive Insights:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[8]

-

NO₂ Stretching: The nitro group will exhibit two strong, characteristic absorptions: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹.[6][9]

-

C=N and C=C Stretching: Vibrations from the aromatic quinoline ring will appear in the 1450-1600 cm⁻¹ region.[6]

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[8]

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[8]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Aromatic Ring | C=C & C=N Stretches | 1450 - 1600 | Medium-Strong |

| Nitro Group | NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro Group | NO₂ Symmetric Stretch | 1300 - 1380 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan over a range of 4000-400 cm⁻¹.

-

Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Caption: Workflow for FT-IR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₇N₃O₂), the expected molecular weight is approximately 189.17 g/mol .

Key Interpretive Insights:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₉H₇N₃O₂.

-

Protonated Molecule [M+H]⁺: In techniques like Electrospray Ionization (ESI), the most prominent peak will likely be the protonated molecule at m/z 190.0611 (calculated for [C₉H₈N₃O₂]⁺).[10]

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6] The quinoline ring itself can also undergo characteristic fragmentation, leading to further daughter ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Calculated Exact Mass (m/z) |

| [C₉H₇N₃O₂]⁺˙ | Molecular Ion (M⁺˙) | 189.0538 |

| [C₉H₈N₃O₂]⁺ | Protonated Molecule ([M+H]⁺) | 190.0611 |

| [M-NO₂]⁺ | Loss of NO₂ | 143.0607 |

| [M-NO]⁺˙ | Loss of NO | 159.0583 |

Experimental Protocol for Mass Spectrometry

Methodology (ESI-TOF):

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Sample Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Positive ESI is typically used to generate the [M+H]⁺ ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight, for instance, 50-400 m/z.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value calculated from the chemical formula.

Caption: General workflow for ESI-TOF mass spectrometry analysis.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed framework of the expected NMR, IR, and MS data based on established chemical principles and analysis of related structures. By following the outlined experimental protocols, researchers can generate high-quality data to confirm the identity and purity of their synthesized material, which is a critical step for any subsequent application in drug discovery or materials science.

References

- Benchchem. Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.

- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.

- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- ChemicalBook. 8-Nitroquinoline(607-35-2) 1H NMR spectrum.

- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- Chemical-Suppliers.com. This compound | CAS 861581-93-3.

- NIST. 8-Quinolinamine - NIST WebBook.

- Columbia Gorge Community College. Infrared Spectroscopy.

- PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359.

Sources

- 1. This compound | CAS 861581-93-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-Nitroquinoline(607-35-2) 1H NMR spectrum [chemicalbook.com]

- 4. 8-Quinolinamine [webbook.nist.gov]

- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Nitroquinolin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the solubility and stability of 8-Nitroquinolin-2-amine. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and detailed experimental protocols necessary to generate these crucial physicochemical parameters. By synthesizing information from related chemical structures and established analytical methodologies, this guide offers a robust starting point for any investigation into the pharmaceutical potential of this compound.

Executive Summary: The Critical Role of Solubility and Stability in Drug Development

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while chemical stability dictates a drug's shelf-life, storage conditions, and potential for degradation into toxic byproducts. For a molecule like this compound, which incorporates both a nitroaromatic group and a heterocyclic amine, a thorough understanding of these characteristics is essential for predicting its behavior in biological systems and during formulation. This guide will delve into the theoretical underpinnings of its expected properties and provide actionable protocols for their empirical determination.

Theoretical Considerations for this compound

The chemical architecture of this compound—a quinoline ring substituted with a nitro group and an amine group—provides clues to its potential solubility and stability profile.

Predicted Solubility Profile

The solubility of an organic molecule is a balance of its lipophilic and hydrophilic characteristics. The quinoline core is largely aromatic and thus lipophilic. The nitro group is a strong electron-withdrawing group, which can participate in hydrogen bonding, potentially increasing aqueous solubility to a small extent.[1] Conversely, the primary amine at the 2-position is a basic center that can be protonated in acidic solutions, significantly enhancing aqueous solubility.

Based on general principles for similar compounds, the following can be inferred:

-

Aqueous Solubility: Likely to be low in neutral pH water but is expected to increase significantly in acidic conditions due to the protonation of the 2-amino group.[2]

-

Organic Solvent Solubility: The aromatic nature of the quinoline ring suggests good solubility in a range of organic solvents.[3] Generally, amines are soluble in organic solvents.[3] Based on data for the related compound 8-nitroquinoline, solubility can be expected in ethanol, ether, benzene, and chloroform.[2]

Anticipated Stability and Degradation Pathways

The stability of this compound will be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

-

Hydrolytic Stability: The amide-like character of the 2-aminoquinoline system suggests it could be susceptible to hydrolysis under strong acidic or basic conditions, although likely requiring elevated temperatures.

-

Photostability: Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV light. This can involve complex radical-mediated pathways.

-

Oxidative Stability: The amine group is susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products. The electron-rich quinoline ring system may also be susceptible to oxidative degradation.

-

Thermal Stability: As a solid, the compound is likely to be relatively stable at ambient temperatures. However, in solution, thermal stress can accelerate hydrolytic and oxidative degradation. When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[2]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial. The following protocols are designed to provide accurate and reproducible data.

Thermodynamic Solubility Determination in Aqueous and Organic Solvents

This protocol determines the equilibrium solubility, a critical parameter for pre-formulation studies.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, and propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water (pH 7.0) | 25 | Hypothetical Data | Hypothetical Data |

| 0.1 N HCl (pH 1.0) | 25 | Hypothetical Data | Hypothetical Data |

| PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data | Hypothetical Data |

| DMSO | 25 | Hypothetical Data | Hypothetical Data |

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies are a cornerstone of developing stability-indicating analytical methods.[5]

General Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.[4]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

Potential Degradation Pathways of this compound

The degradation of nitroaromatic compounds can proceed through various mechanisms, including reduction of the nitro group or hydroxylation of the aromatic ring.[6][7] For quinoline structures, degradation can also involve ring opening.[8]

Caption: Potential degradation pathways for this compound.

Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagents and Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Possible hydrolysis of the amine or ring opening |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Potential for hydrolysis and other base-catalyzed reactions |

| Oxidative | 3% H₂O₂, RT | N-oxides, hydroxylated quinoline derivatives |

| Thermal (Solid) | 80°C | Minimal degradation expected if thermally stable |

| Photolytic | ICH Q1B light exposure | Complex mixture of photoproducts |

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the parent compound from its degradation products.

HPLC Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve polar and non-polar compounds.

-

Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting this compound and its degradation products.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Future Directions

References

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Shishir, M. R. I., Al-Zahrani, S. M., & El-Wassimy, M. T. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4474. [Link]

-

Quora. (n.d.). Are amines soluble in organic solvents? Retrieved from [Link]

-

Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Sun, J., Liu, G., Dai, Y., & Dong, Y. (2017). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

-

Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Nitroquinolin-2-amine Derivatives and Analogs

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, the 8-nitroquinolin-2-amine framework presents a unique combination of electronic and structural features that make it a compelling, albeit underexplored, chemotype for drug discovery. The presence of a nitro group at the 8-position, a potent electron-withdrawing group, coupled with an amino group at the 2-position, a key hydrogen bond donor and site for further functionalization, suggests a rich potential for developing novel therapeutics. This guide provides a comprehensive overview of the this compound core, including proposed synthetic strategies, potential biological activities, and detailed experimental protocols. It is intended for researchers and drug development professionals seeking to explore this promising class of compounds.

The this compound Scaffold: A Structural and Electronic Overview

The this compound molecule is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring. The key functional groups, the nitro group at C8 and the amine group at C2, impart distinct properties to the molecule. The nitro group significantly influences the electronic distribution of the entire ring system, rendering it electron-deficient. This electronic characteristic is a critical determinant of the molecule's reactivity and potential biological interactions. Conversely, the 2-amino group serves as a versatile handle for synthetic modification, allowing for the introduction of various side chains to modulate physicochemical properties and target engagement.

The interplay between the electron-withdrawing nitro group and the electron-donating/nucleophilic amine group suggests a complex reactivity profile, making these compounds interesting substrates for further chemical exploration.[1]

Synthetic Strategies for this compound Derivatives

While direct and extensive literature on the synthesis of this compound is limited, plausible synthetic routes can be devised based on established quinoline chemistries. A logical and efficient approach would involve a multi-step synthesis, likely commencing with a suitably substituted aniline or quinoline precursor.

Proposed Retrosynthetic Analysis

A feasible retrosynthetic pathway for an this compound derivative (I) is depicted below. The target molecule can be disconnected to reveal a key intermediate, 2-chloro-8-nitroquinoline (II), which can be accessed from 8-nitroquinoline (III). 8-Nitroquinoline itself can be synthesized from quinoline via nitration or built from a substituted aniline using classic quinoline syntheses like the Skraup or Doebner-von Miller reactions.

Caption: Retrosynthetic analysis of this compound derivatives.

Key Synthetic Transformations

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) to form the quinoline ring.[2] To obtain an 8-substituted quinoline, one would start with an ortho-substituted aniline.

-

Doebner-von Miller Reaction: This is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2]

-

Nitration of Quinoline: The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] The separation of these isomers can be challenging but is a crucial step in this synthetic approach.

-

Chlorination of 8-Nitroquinoline: The conversion of 8-nitroquinoline to 2-chloro-8-nitroquinoline can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

-

Nucleophilic Aromatic Substitution (SNAAr): The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic attack. This allows for the introduction of the 2-amino group by reacting 2-chloro-8-nitroquinoline with ammonia or a primary/secondary amine.

Key Derivatives and Analogs: A Design Perspective

The this compound scaffold offers numerous opportunities for chemical modification to fine-tune its properties for specific applications. Below is a table outlining some proposed derivatives and the rationale for their design.

| Derivative/Analog | R Group at 2-Amine | R' Group on Quinoline Ring | Rationale for Design |

| Derivative A | H | H | Parent compound for baseline activity studies. |

| Derivative B | Methyl | H | Increased lipophilicity, potential for improved cell permeability. |

| Derivative C | (CH₂)₂OH | H | Introduction of a hydroxyl group to improve aqueous solubility and provide a site for further conjugation. |

| Analog D | H | 6-Methoxy | The 6-methoxy group is a common feature in many bioactive quinolines (e.g., quinine), potentially influencing target binding and metabolic stability. |

| Analog E | H | 5-Fluoro | The introduction of a fluorine atom can modulate electronic properties, improve metabolic stability, and enhance binding affinity. |

Postulated Biological Activity and Mechanism of Action

Based on the known pharmacological profiles of related nitroaromatic and aminoquinoline compounds, this compound derivatives are hypothesized to possess potent anticancer and anti-infective properties.

Anticancer Potential: Bioreductive Prodrugs

The 8-nitro group is a key feature that suggests a potential mechanism of action as a bioreductive prodrug. In the hypoxic (low oxygen) environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).

Caption: Postulated bioreductive activation of this compound derivatives.

Anti-infective Properties: Targeting Microbial Pathways

Quinolines are well-established anti-infective agents. The 8-aminoquinoline scaffold, for instance, is the basis for the antimalarial drug primaquine.[4] The mechanism of action for many anti-infective quinolines involves the inhibition of key microbial enzymes or the disruption of cellular processes. This compound derivatives may exert their anti-infective effects through:

-

DNA Intercalation: The planar quinoline ring system can intercalate between the base pairs of microbial DNA, inhibiting DNA replication and transcription.

-

Enzyme Inhibition: These compounds may act as inhibitors of essential microbial enzymes, such as topoisomerases or dihydrofolate reductase.

-

Metal Chelation: The 8-hydroxyquinoline derivatives are known for their metal-chelating properties, which can disrupt essential metal-dependent enzymatic processes in microbes.[5] While the 2-amino-8-nitro scaffold lacks the 8-hydroxyl group, the nitrogen atoms in the quinoline ring and the 2-amino group may still participate in metal coordination.

Structure-Activity Relationship (SAR) Considerations

While experimental SAR data for this compound derivatives is not yet available, some general principles can be inferred from related quinoline chemotypes.

-

Position of the Nitro Group: The 8-position is critical for the postulated bioreductive mechanism. Shifting the nitro group to other positions would likely alter the reduction potential and cytotoxic profile.

-

Substitution at the 2-Amine: Modification of the 2-amino group can significantly impact the compound's physicochemical properties. The introduction of basic side chains could enhance aqueous solubility and lead to accumulation in acidic organelles like the lysosome, a strategy employed in some anticancer drugs.

-

Substitution on the Quinoline Ring: The addition of substituents to the carbocyclic ring of the quinoline nucleus can influence lipophilicity, electronic properties, and metabolic stability. For example, electron-donating groups might modulate the reduction potential of the nitro group, while bulky substituents could affect DNA intercalation.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound derivatives. These are based on standard, validated laboratory procedures.

Protocol 1: Synthesis of this compound (Parent Compound)

Step 1: Nitration of Quinoline to 8-Nitroquinoline

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, slowly add quinoline (10 g, 77.4 mmol).

-

Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice (200 g) and neutralize with a concentrated ammonium hydroxide solution.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Separate the 5-nitro and 8-nitro isomers by fractional crystallization or column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Chlorination of 8-Nitroquinoline to 2-Chloro-8-nitroquinoline

-

Heat a mixture of 8-nitroquinoline (5 g, 28.7 mmol) and phosphorus oxychloride (20 mL) at 110°C for 3 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize with a sodium carbonate solution and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate).

Step 3: Amination of 2-Chloro-8-nitroquinoline to this compound

-

In a sealed tube, dissolve 2-chloro-8-nitroquinoline (2 g, 9.6 mmol) in ethanolic ammonia (20 mL).

-

Heat the mixture at 150°C for 8 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies will be crucial to validate the hypothesized modes of action and to identify the specific cellular targets of these compounds. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation quinoline-based drugs.

References

- Benchchem. Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.

- Benchchem. Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

-

ResearchGate. Protocol for the synthesis of quinoline derivatives. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

- Jiang H, Taggart JE, Zhang X, Benbrook DM, Lind SE, Ding WQ. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer. agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett. 2011;312(1):11–17.

-

MySkinRecipes. 3-Methyl-8-nitroquinoline. Available from: [Link]

- ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. 2018;3(3):3019-3033.

- Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Des Devel Ther. 2013;7:1191-203.

-

ResearchGate. 8-Nitroquinoline. Available from: [Link]

- Prachayasittikul V, et al. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon. 2020;6(10):e05272.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2021;26(16):4956.

-

ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

PubChem. 8-Nitroquinoline. Available from: [Link]

- Journal of Medicinal Chemistry. Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. 2001;44(1):1-12.

- Journal of Medicinal Chemistry. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. 2022;65(5):4247-4265.

Sources

- 1. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 2. This compound | CAS 861581-93-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. prepchem.com [prepchem.com]

- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

The 8-Nitroquinoline Scaffold: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, the 8-nitroquinoline scaffold has emerged as a pharmacophore of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the 8-nitroquinoline core, delineating its anticancer and antimicrobial properties. We will dissect the nuanced structure-activity relationships that govern its efficacy, explore the underlying mechanisms of action, and provide detailed protocols for the evaluation of this promising scaffold in a research and drug development context. Particular emphasis is placed on differentiating the intrinsic activities of the 8-nitroquinoline moiety from those of its more widely studied hydroxylated analog, nitroxoline, to provide a clear understanding of the scaffold's inherent potential.

Introduction: The Quinoline Scaffold and the Significance of the 8-Nitro Moiety

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[2][3] Its derivatives have shown a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[4] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 8-position of the quinoline ring profoundly influences the molecule's electronic properties and, consequently, its biological activity.[5][6] This substitution can enhance the compound's ability to participate in crucial biological interactions, such as DNA intercalation and the generation of reactive oxygen species (ROS), making the 8-nitroquinoline scaffold a compelling starting point for the design of novel therapeutic agents.[7] This guide will focus on the biological landscape of compounds built around this core structure.

Anticancer Activity of the 8-Nitroquinoline Scaffold

Derivatives of 8-nitroquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanisms underpinning this activity are multifaceted and often depend on the other substituents present on the quinoline ring.

Mechanisms of Anticancer Action

Induction of Oxidative Stress: A primary mechanism by which some 8-nitroquinoline derivatives exert their anticancer effects is through the generation of intracellular reactive oxygen species (ROS).[8][9] The nitro group can undergo enzymatic reduction within the cell, leading to the formation of nitro radical anions and other reactive species. This surge in ROS can overwhelm the cancer cell's antioxidant defenses, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[8]

Enzyme Inhibition: The 8-nitroquinoline scaffold has been identified as a core structure in the development of various enzyme inhibitors relevant to cancer progression. For instance, nitroxoline (8-hydroxy-5-nitroquinoline), a well-known derivative, has been shown to inhibit several key enzymes:

-

Methionine Aminopeptidases (MetAPs): These enzymes are crucial for the post-translational processing of newly synthesized proteins, and their inhibition can disrupt cancer cell growth.

-

Sirtuins (SIRT1 and SIRT2): These deacetylases are involved in cell cycle regulation and survival, and their inhibition by nitroxoline contributes to its anti-angiogenic effects.

-

Cathepsin B: This protease is involved in tumor invasion and metastasis, and its inhibition can curtail the spread of cancer cells.[10]

-

Cystathionine Beta Synthase (CBS): This enzyme is implicated in some cancers, and its inhibition by nitroxoline represents another avenue of its anticancer action.[11]

While many of these mechanisms have been elucidated using the hydroxylated derivative, nitroxoline, they provide a valuable starting point for investigating the enzymatic targets of other 8-nitroquinoline analogs.

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, a mechanism known to disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[12][13] Some quinoline derivatives have also been found to act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to double-strand breaks.[14] The presence of the 8-nitro group can further enhance these interactions.

A hypothesized signaling pathway for the anticancer activity of 8-nitroquinoline derivatives is presented below:

Quantitative Anticancer Data

The cytotoxic potential of 8-nitroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 8-Hydroxy-5-nitroquinolines | Nitroxoline | Raji (B-cell lymphoma) | 0.438 | [8] |

| Nitroxoline | T24 (Bladder Cancer) | 7.85 | [15] | |

| Nitroxoline | T24/DOX (Doxorubicin-resistant) | 10.69 | [15] | |

| Nitroxoline | T24/CIS (Cisplatin-resistant) | 11.20 | [15] | |

| 2-Styryl-8-nitroquinolines | S1B (R = OCH₃) | HeLa (Cervical Cancer) | 10.37 | [15][16] |

| S2B (R = SCH₃) | HeLa (Cervical Cancer) | 7.26 | [15][16] | |

| S3B (R = Br) | HeLa (Cervical Cancer) | 2.90 | [15][16] |